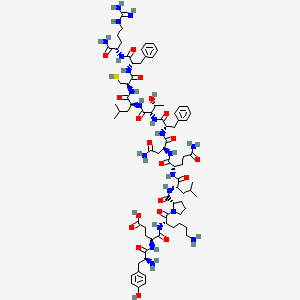
4,4-Dimethylpyrrolidine-3-carboxylic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Dimethylpyrrolidine-3-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 1351343-41-3 . It has a linear formula of C7H13NO2.ClH . The compound has a molecular weight of 179.65 . It is typically stored at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 4,4-dimethyl-3-pyrrolidinecarboxylic acid hydrochloride . The Inchi Code is 1S/C7H13NO2.ClH/c1-7(2)4-8-3-5(7)6(9)10;/h5,8H,3-4H2,1-2H3,(H,9,10);1H . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis Applications
4,4-Dimethylpyrrolidine-3-carboxylic acid hydrochloride is integral in the synthesis of various pharmacologically relevant compounds and intermediates. For instance, it has been used in the process improvement for the synthesis of Barnidipine Hydrochloride, a calcium channel blocker used for treating hypertension. The compound served as a key intermediate in synthesizing the target molecule, highlighting its importance in pharmaceutical synthesis (Zhou Meng-yu, 2015). Additionally, its role in the synthesis of polyesters based on nitrogen-containing heterocycles showcases its versatility in creating materials with potential biological activity, emphasizing its contribution to materials science (L. M. Sugralina et al., 2018).
Catalysis and Reaction Mechanism
In the realm of catalysis, 4,4-Dimethylpyrrolidine-3-carboxylic acid hydrochloride has been utilized as a recyclable catalyst for the acylation of inert alcohols and phenols, providing a sustainable approach to chemical synthesis. The detailed investigation into its reaction mechanism offers valuable insights into its efficiency and reusability as a catalyst, which is crucial for developing environmentally friendly chemical processes (Zhihui Liu et al., 2014).
Structural Analysis
The structural and molecular analysis of compounds related to 4,4-Dimethylpyrrolidine-3-carboxylic acid hydrochloride has contributed significantly to understanding molecular interactions and conformation. For instance, the study of its crystal and molecular structure has provided essential data on hydrogen bonding patterns and crystal packing, which are fundamental in the design of new molecular entities with desired physical and chemical properties (M. Szafran et al., 2007).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H315, H319, and H335, suggesting that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .
Eigenschaften
IUPAC Name |
4,4-dimethylpyrrolidine-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-7(2)4-8-3-5(7)6(9)10;/h5,8H,3-4H2,1-2H3,(H,9,10);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMXHOWOMKOCMKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC1C(=O)O)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50718269 |
Source


|
| Record name | 4,4-Dimethylpyrrolidine-3-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50718269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Dimethylpyrrolidine-3-carboxylic acid hydrochloride | |
CAS RN |
1351343-41-3 |
Source


|
| Record name | 4,4-Dimethylpyrrolidine-3-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50718269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Bromo-6-(trifluoromethyl)benzo[d]thiazole-2-thiol](/img/structure/B596295.png)





![Benzo[b]thiophen-4-amine hydrochloride](/img/structure/B596305.png)
![7-Benzyl-2,7-diazaspiro[4.5]decan-1-one](/img/structure/B596308.png)



![(3-Bromoimidazo[1,2-a]pyridin-8-yl)methanol](/img/structure/B596313.png)

